

# Crustacean Cardioactive Peptide: A Technical Guide to its Primary Sequence, Structure, and Function

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Crustacean cardioactive peptide*

Cat. No.: *B15597767*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Crustacean Cardioactive Peptide (CCAP)** is a highly conserved neuropeptide that plays a pivotal role in the physiological regulation of various processes in arthropods. First isolated from the pericardial organs of the shore crab, *Carcinus maenas*, its primary and most well-known function is the stimulation of the heart rate, a cardioacceleratory effect.<sup>[1]</sup> However, subsequent research has revealed its involvement in a multitude of other biological activities, including the modulation of gut motility, regulation of molting (ecdysis), and neurohormonal control.<sup>[1]</sup> This technical guide provides a comprehensive overview of the primary sequence and structure of CCAP, details of its signaling pathways, and protocols for its study, aimed at researchers and professionals in drug development.

## Primary Sequence and Structure

CCAP is a cyclic nonapeptide with the following primary amino acid sequence: Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH<sub>2</sub>.<sup>[1]</sup> A defining structural feature of CCAP is the disulfide bridge formed between the cysteine residues at positions 3 and 9. This cyclic structure is crucial for its biological activity. The C-terminus of the peptide is amidated, another common feature of bioactive neuropeptides that protects against degradation by carboxypeptidases. The systematic name for CCAP is PFCNAFTGC-NH<sub>2</sub>.

## Quantitative Data

The biological activity of CCAP has been quantified in various assays, providing insights into its potency and receptor interactions. The following tables summarize key quantitative data from published studies.

**Table 1: Receptor Activation by Crustacean Cardioactive Peptide in *Schistocerca gregaria***

Receptor	EC50 (nM) <a href="#">[2]</a>
Schgr-CCAPR-1	0.24
Schgr-CCAPR-2	0.18
Schgr-CCAPR-3	0.89

EC50 (Half-maximal effective concentration) values were determined using aequorin-based bioluminescent response in CHO-WTA11 cells expressing the respective receptors.[\[2\]](#)

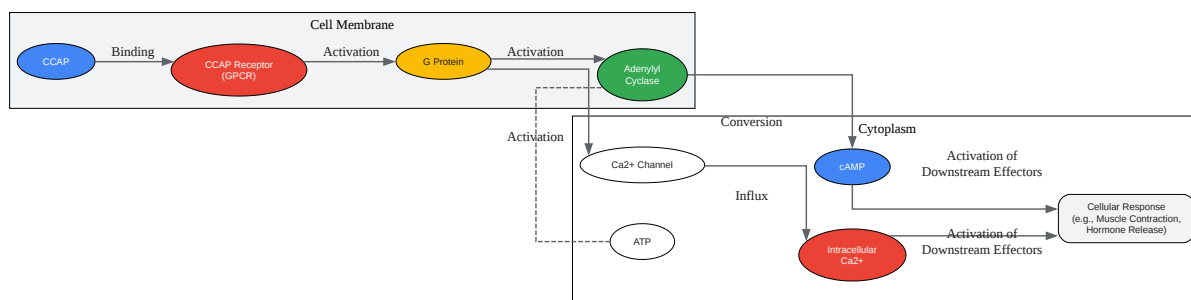
**Table 2: Illustrative Dose-Response of CCAP on Crustacean Heart Rate**

CCAP Concentration (M)	Heart Rate Increase (%) (Illustrative)
10 <sup>-10</sup>	15
10 <sup>-9</sup>	40
10 <sup>-8</sup>	75
10 <sup>-7</sup>	120
10 <sup>-6</sup>	150

Note: This table presents illustrative data based on qualitative descriptions of CCAP's potent cardioacceleratory effects. Actual values will vary depending on the species and experimental conditions.

## Signaling Pathway

CCAP exerts its physiological effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells. Upon binding, the receptor undergoes a conformational change, activating intracellular signaling cascades. The CCAP signaling pathway is known to involve at least two major second messenger systems: cyclic adenosine monophosphate (cAMP) and intracellular calcium ( $\text{Ca}^{2+}$ ). Activation of the CCAP receptor can lead to an increase in intracellular cAMP levels through the activation of adenylyl cyclase, or an increase in intracellular  $\text{Ca}^{2+}$  concentration, or both.[2] This dual signaling capability allows for a diverse range of cellular responses in different target tissues.



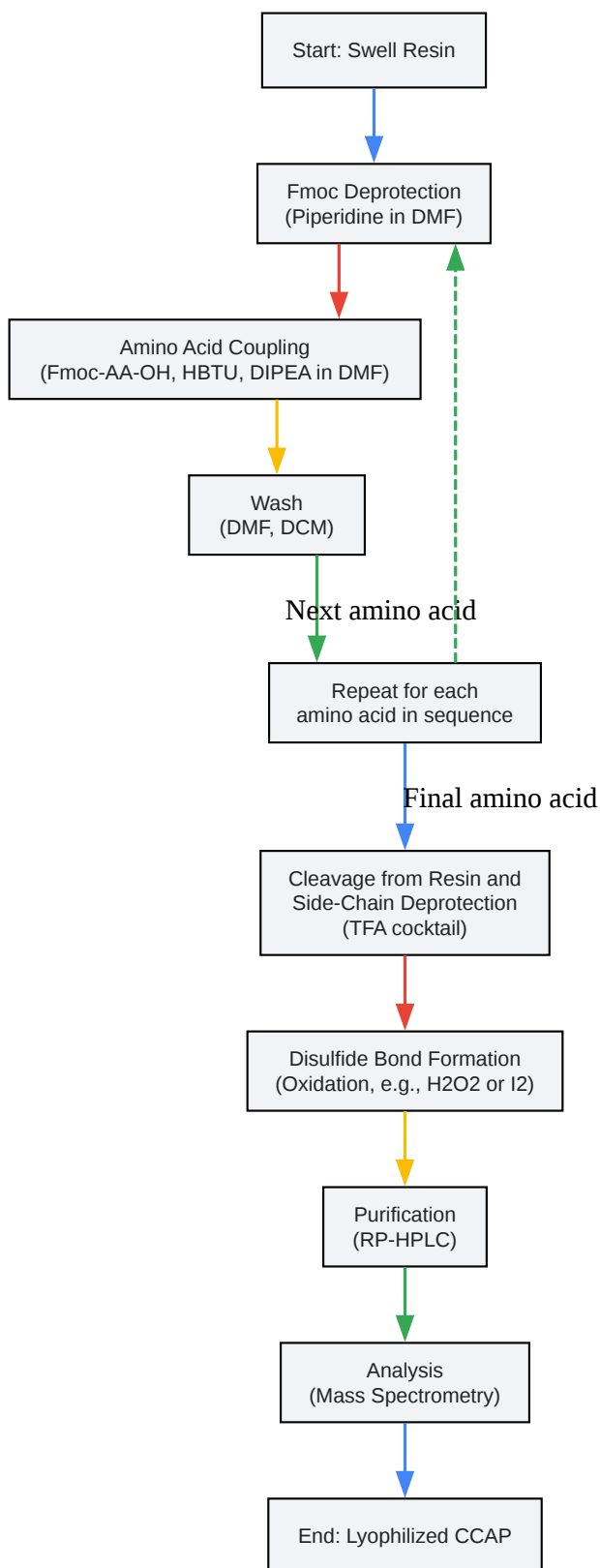
[Click to download full resolution via product page](#)

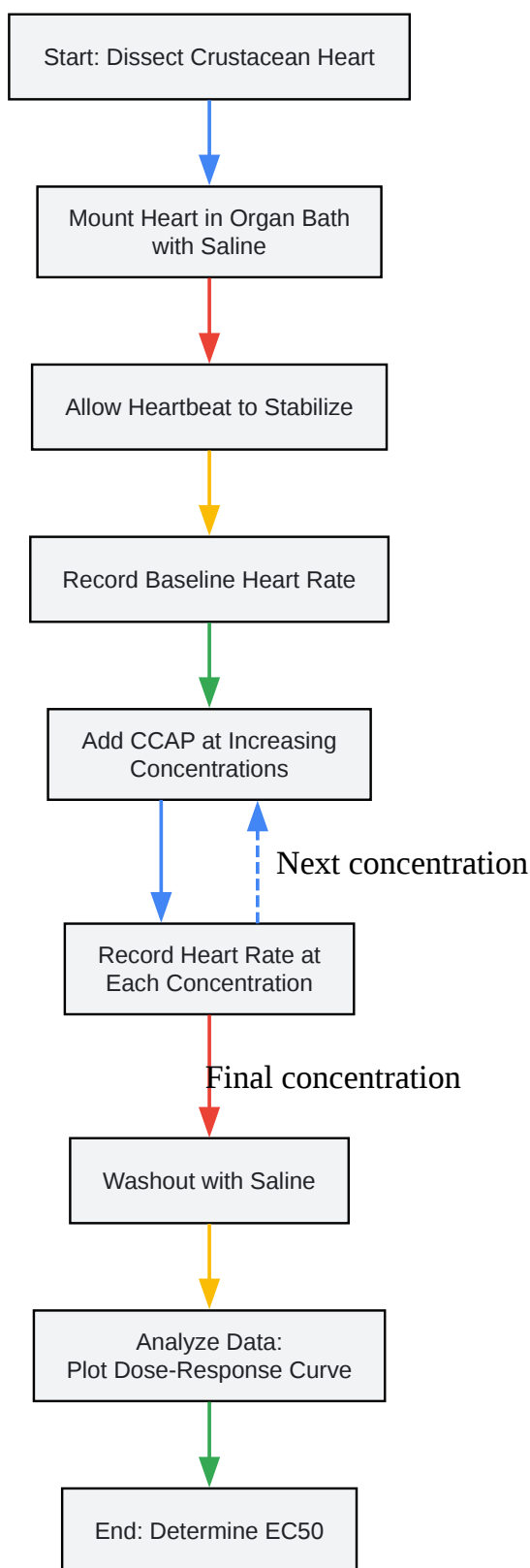
### CCAP Signaling Pathway

## Experimental Protocols

### Solid-Phase Peptide Synthesis (SPPS) of CCAP

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of CCAP.





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Crustacean cardioactive peptide - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Crustacean Cardioactive Peptide: A Technical Guide to its Primary Sequence, Structure, and Function]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15597767#crustacean-cardioactive-peptide-primary-sequence-and-structure>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)